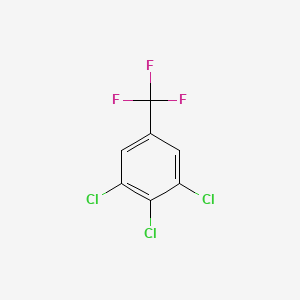

1,2,3-Trichloro-5-(trifluoromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3-trichloro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKFIAIRSQOXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198633 | |

| Record name | 1,2,3-Trichloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50594-82-6 | |

| Record name | 3,4,5-Trichlorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50594-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trichloro-5-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trichloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trichloro-5-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3-Trichloro-5-(trifluoromethyl)benzene

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,2,3-Trichloro-5-(trifluoromethyl)benzene, a key intermediate in the development of various agrochemicals and pharmaceuticals.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details experimental protocols, presents quantitative data in a comparative format, and visualizes the reaction pathways.

Core Synthesis Pathways

The synthesis of this compound, also known as 3,4,5-trichlorobenzotrifluoride, can be achieved through several distinct chemical routes. The most prominent methods involve the chlorination of a substituted benzotrifluoride precursor or the fluorination of a trichloromethylbenzene derivative.

Pathway 1: Chlorination of Dinitro-Substituted Benzotrifluoride

A prevalent method for synthesizing this compound involves the high-temperature chlorination of a dinitro-substituted chlorobenzotrifluoride. This process is advantageous due to its potential for high yields.

A notable example is the chlorination of 4-chloro-3,5-dinitrobenzotrifluoride. In this reaction, the nitro groups are substituted by chlorine atoms when treated with molecular chlorine in the presence of a catalyst.[2] A similar process starts with 3,5-dinitro-4-chlorobenzotrifluoride, which is chlorinated with chlorine gas at elevated temperatures.[3]

Experimental Protocol:

A detailed experimental protocol derived from patent literature is as follows:

-

Charging the Reactor: 4-chloro-3,5-dinitrobenzotrifluoride is charged into a reaction flask and heated to 70°C until it melts.[2]

-

Catalyst Addition: A Friedel-Crafts type catalyst, such as ferric chloride, and a sulphur compound are added to the molten starting material.[2]

-

Chlorination: The mixture is heated to a temperature in the range of 180 to 210°C, and chlorine gas is passed through the reaction mixture.[2]

-

Reaction Monitoring: The progress of the reaction is monitored by gas-liquid chromatography (GLC) analysis.[2]

-

Work-up: Upon completion, the reaction mixture is cooled and degassed with nitrogen. The product is then washed with an aqueous solution of caustic soda and subsequently with water until it is alkali-free.[2]

Another patented method specifies charging 3,5-dinitro-4-chlorobenzotrifluoride into a reactor equipped with a rectifying tower. The temperature is raised to 190-250°C while introducing chlorine gas. The product, 3,4,5-trichlorobenzotrifluoride, is then separated and collected via the rectification tower.[3]

Quantitative Data:

| Starting Material | Catalyst/Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 4-chloro-3,5-dinitrobenzotrifluoride | Ferric chloride, Sulphur compound, Chlorine gas | 180 - 210 | 91.0 | 98.7 | [2] |

| 3,5-dinitro-4-chlorobenzotrifluoride | Chlorine gas | 190 - 250 | 91.2 | High | [3] |

Reaction Pathway Diagram:

Caption: Chlorination of 4-chloro-3,5-dinitrobenzotrifluoride.

Pathway 2: Fluorination of Trichloromethylbenzene Precursors

An alternative synthetic route involves the fluorination of a corresponding 1,2,3-trichloro-5-(trichloromethyl)benzene precursor. This pathway leverages the transformation of a trichloromethyl group into a trifluoromethyl group.

The synthesis of the precursor, 1,2,3-trichloro-5-(trichloromethyl)benzene, can be achieved through the chlorination of a suitable benzene derivative.[4] The subsequent fluorination is typically carried out using anhydrous hydrogen fluoride (HF).[5]

Experimental Protocol:

While a specific protocol for the direct synthesis of this compound via this route is not detailed in the provided search results, a general procedure for the fluorination of trichloromethylbenzenes can be described:

-

Reaction Setup: The trichloromethylbenzene derivative and anhydrous hydrogen fluoride are introduced into an autoclave reactor.[5]

-

Reaction Conditions: The reaction is conducted under pressure (greater than 20 atmospheres) and at a temperature between approximately 80°C and 150°C. A stoichiometric excess of hydrogen fluoride is used.[5]

-

Product Isolation: After the reaction, the liquid organic mixture is withdrawn and purified, typically through distillation, to isolate the trifluoromethylbenzene product.[5]

Quantitative Data:

Quantitative data for the direct synthesis of this compound via this specific pathway is not available in the provided search results. However, data for the fluorination of a similar compound, 3,4-dichlorotrichloromethylbenzene, is presented below to illustrate the potential efficiency of the fluorination step.

| Starting Material | Reagents | Temperature (°C) | Pressure (atm) | Product Purity (%) | Reference |

| 3,4-Cl₂C₆H₃CCl₃ | Anhydrous HF | ~90-120 | >5 | 97.5 (for 3,4-Cl₂C₆H₃CF₃) | [5] |

Reaction Pathway Diagram:

Caption: Fluorination of the trichloromethyl precursor.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The chlorination of dinitro-substituted benzotrifluorides offers a high-yield route with well-documented protocols. The fluorination of a trichloromethyl precursor presents a viable alternative, though specific experimental details for the target molecule are less readily available. The selection of a particular synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability of the process. This guide provides a foundational understanding of the key synthetic strategies for this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN1086374C - Process for preparing 3,4,5-trichloro-benzotrifluoride - Google Patents [patents.google.com]

- 4. Buy 1,2,3-Trichloro-5-(trichloromethyl)benzene | 66682-07-3 [smolecule.com]

- 5. EP0036352A1 - Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 1,2,3-Trichloro-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,3-Trichloro-5-(trifluoromethyl)benzene. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes visualizations of synthetic and analytical workflows.

Core Physicochemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₇H₂Cl₃F₃. Its structure, featuring a benzene ring substituted with three chlorine atoms and a trifluoromethyl group, imparts specific chemical and physical characteristics relevant to its application as a chemical intermediate in various synthetic processes.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₂Cl₃F₃ |

| Molecular Weight | 249.45 g/mol |

| Melting Point | -10 to -8 °C |

| Boiling Point | 200-202 °C |

| Density | 1.6 g/mL at 25 °C |

| Vapor Pressure | 0.421 mmHg at 25 °C |

| Flash Point | 98.3 °C (209 °F) |

| Refractive Index | n20/D 1.5 |

Note: Some physical properties are reported from literature and may be subject to slight variations based on experimental conditions.

Solubility Profile

| Solvent | Qualitative Solubility |

| Water | Poorly soluble |

| Methanol | Sparingly soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Toluene | Soluble |

| Hexane | Soluble |

| Dichloromethane | Soluble |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are representative and can be adapted for specific laboratory conditions.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology:

-

A sample of the liquid is placed in a distillation flask.

-

The flask is heated to bring the liquid to a boil.

-

The temperature of the vapor that distills is measured using a thermometer placed at the vapor outlet.

-

The constant temperature recorded during the distillation of the pure liquid is its boiling point.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of this compound.

Methodology:

-

A pycnometer (a flask with a specific, known volume) is weighed empty.

-

It is then filled with the liquid sample, and any excess is removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Determination (Visual Method)

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Methodology:

-

A known volume of a selected solvent is placed in a test tube.

-

A small, pre-weighed amount of the compound is added to the solvent.

-

The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature.

-

The process is repeated until no more solute dissolves, and a saturated solution is formed.

-

Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/100 mL) if the amount of dissolved solute is determined.

Synthesis and Analytical Workflows

The following diagrams, created using the DOT language, illustrate a plausible synthesis route and standard analytical workflows for this compound.

Proposed Synthesis Workflow

The synthesis of this compound can be approached through multi-step chlorination and trifluoromethylation reactions. A plausible, though not experimentally verified, pathway is outlined below. The synthesis of related trichlorobenzenes often involves the chlorination of a suitable benzene derivative.[2]

Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.

Analytical Workflow: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Analytical Workflow: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

References

An In-Depth Technical Guide to 1,2,3-Trichloro-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, nomenclature, and physicochemical properties of 1,2,3-Trichloro-5-(trifluoromethyl)benzene. It details experimental protocols for its synthesis, purification, and analysis, and explores its potential applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working with this compound and other trifluoromethylated aromatic molecules.

Introduction

This compound is a halogenated aromatic compound featuring a benzene ring substituted with three chlorine atoms and a trifluoromethyl group. The presence of the trifluoromethyl group (-CF3) is of significant interest in medicinal chemistry and drug design. The -CF3 group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable moiety in the development of novel therapeutics.[1][2][3] This guide aims to provide a detailed technical understanding of this specific isomer to facilitate its use in research and drug development.

Structure and Nomenclature

The structure of this compound is characterized by a benzene ring with chlorine atoms at positions 1, 2, and 3, and a trifluoromethyl group at position 5.

Systematic IUPAC Name: this compound

Molecular Formula: C₇H₂Cl₃F₃[4]

Molecular Weight: 249.45 g/mol [4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₂Cl₃F₃ | [4] |

| Molecular Weight | 249.45 g/mol | [4] |

| XLogP3 | 4.7 | [5] |

| Exact Mass | 247.917418 Da | [5] |

Note: Some data is for the isomer 1,2,4-Trichloro-5-(trifluoromethyl)benzene as a close structural analog.

Spectroscopic Data

Detailed spectroscopic data for this specific isomer is not currently published. However, the expected spectral characteristics can be inferred from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[6]

-

IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for C-Cl, C-F, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with fragmentation patterns typical for chlorinated and fluorinated benzene derivatives.

Experimental Protocols

Synthesis

A plausible synthetic route for this compound, adapted from general methods for similar compounds, is outlined below.[7][8]

Reaction Scheme:

Caption: A potential synthetic pathway for this compound.

Detailed Protocol:

-

Diazotization of 3,4,5-Trichloroaniline:

-

Dissolve 3,4,5-trichloroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5 °C to form the diazonium salt.

-

-

Iodination (Sandmeyer-type Reaction):

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product, 1,2,3-trichloro-5-iodobenzene, with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Trifluoromethylation:

-

To a solution of 1,2,3-trichloro-5-iodobenzene in a suitable solvent (e.g., DMF or NMP), add a trifluoromethyl source such as trifluoromethyltrimethylsilane (TMSCF₃) or potassium (trifluoromethyl)trimethoxyborate.

-

Add a copper(I) iodide (CuI) catalyst and a suitable ligand (e.g., 1,10-phenanthroline).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-120 °C) and monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture, quench with aqueous ammonium chloride, and extract the product with an organic solvent.

-

Wash and dry the organic layer as described previously.

-

Purification

The crude product can be purified using the following methods:

-

Column Chromatography: Flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) is a standard method for purification.

-

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be employed to achieve high purity.

-

Distillation: For liquid products, fractional distillation under reduced pressure can be used for purification.

Analytical Methods

The purity and identity of this compound can be confirmed using the following analytical techniques:[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the substitution pattern.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment using a suitable column and mobile phase.

Applications in Drug Development

While specific studies on the biological activity of this compound are limited, its structural motifs are relevant to drug design. The trifluoromethyl group is a key pharmacophore in many approved drugs due to its ability to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3][10]

Logical Relationship of Drug Discovery and Development:

Caption: A generalized workflow for drug discovery and development.

This compound could serve as a valuable building block for synthesizing more complex molecules with potential therapeutic applications. The trichlorinated benzene ring provides multiple sites for further functionalization, allowing for the creation of diverse chemical libraries for screening against various biological targets.

Safety and Handling

Chlorinated and fluorinated aromatic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical compound with significant potential as an intermediate in the synthesis of novel pharmaceuticals and other functional materials. While detailed experimental data for this specific isomer is not widely available, this guide provides a comprehensive overview based on analogous compounds and established synthetic methodologies. Further research into the physicochemical properties, biological activities, and synthetic accessibility of this compound is warranted to fully explore its potential in scientific and industrial applications.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. jelsciences.com [jelsciences.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 1,2,4-Trichloro-5-(trifluoromethyl)benzene | C7H2Cl3F3 | CID 13308243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biophysics.org [biophysics.org]

- 7. Buy 1,2,3-Trichloro-5-(trichloromethyl)benzene | 66682-07-3 [smolecule.com]

- 8. US20170267611A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on Trichlorobenzenes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichlorobenzenes (TCBs) are important industrial chemicals and versatile intermediates in the synthesis of pharmaceuticals, herbicides, and other fine chemicals. Their reactivity in electrophilic aromatic substitution (EAS) is significantly influenced by the deactivating and ortho-, para-directing nature of the three chlorine substituents. This guide provides a comprehensive overview of the core principles governing EAS reactions on 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and 1,3,5-trichlorobenzene. It includes a detailed analysis of regioselectivity, quantitative data on reaction outcomes, and specific experimental protocols for key transformations, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Introduction to Electrophilic Aromatic Substitution on Trichlorobenzenes

Electrophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic rings. The benzene ring, rich in π-electrons, acts as a nucleophile, attacking an electrophile. The reaction proceeds through a resonance-stabilized carbocation intermediate, known as the arenium ion or sigma complex, followed by the restoration of aromaticity through deprotonation.

The presence of three electron-withdrawing chlorine atoms on the benzene ring significantly deactivates the ring towards electrophilic attack compared to benzene. This deactivation is due to the inductive effect (-I) of the chlorine atoms, which reduces the electron density of the aromatic system. However, the lone pairs of electrons on the chlorine atoms can participate in resonance (+M effect), which directs incoming electrophiles to the ortho and para positions relative to the chlorine atoms. In trichlorobenzenes, the interplay of these inductive and resonance effects from three chlorine atoms, along with steric considerations, governs the regiochemical outcome of the substitution.

Regioselectivity in Trichlorobenzene Isomers

The position of electrophilic attack on each trichlorobenzene isomer is determined by the cumulative directing effects of the three chlorine atoms.

-

1,2,3-Trichlorobenzene: This isomer has two equivalent unsubstituted positions (C4 and C6) and one unique unsubstituted position (C5). The C4 and C6 positions are each ortho to one chlorine and meta to two chlorines. The C5 position is meta to all three chlorine atoms. The directing effects of the chlorine atoms favor substitution at the C4 and C6 positions.

-

1,2,4-Trichlorobenzene: This isomer has three distinct unsubstituted positions (C3, C5, and C6).

-

C3 is ortho to two chlorine atoms (C2 and C4) and para to one (C1).

-

C5 is ortho to one chlorine atom (C4) and meta to two (C1 and C2).

-

C6 is ortho to one chlorine atom (C1) and meta to two (C2 and C4). Based on the ortho, para-directing nature of chlorine, substitution is most likely to occur at positions C3 and C5.

-

-

1,3,5-Trichlorobenzene: This highly symmetrical isomer has three equivalent unsubstituted positions (C2, C4, and C6). Each of these positions is ortho to two chlorine atoms and para to one. Therefore, electrophilic substitution will occur at any of these equivalent positions.

The following diagram illustrates the predicted sites of electrophilic attack on the three trichlorobenzene isomers.

Figure 1: Predicted regioselectivity of electrophilic aromatic substitution on trichlorobenzene isomers.

Quantitative Data on Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Product(s) | Yield (%) | Isomer Distribution |

| Dinitration | NO₂⁺ | 1,2,3-Trichloro-4,6-dinitrobenzene | 93.95 | Not reported |

| Reaction | Electrophile | Product(s) | Yield (%) | Isomer Distribution |

| Dinitration | NO₂⁺ | 1,2,4-Trichloro-3,5-dinitrobenzene | >90 | Not specified |

| Sulfonation | SO₃ | 2,4,5-Trichlorobenzenesulfonic acid | >98 | Not applicable (single product) |

| Chlorination | Cl⁺ | 1,2,4,5-Tetrachlorobenzene | High | Major product |

| Reaction | Electrophile | Product(s) | Yield (%) | Isomer Distribution |

| Trinitration | NO₂⁺ | 1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB) | 84-89 | Not applicable (single product) |

Experimental Protocols

This section provides detailed experimental methodologies for key electrophilic aromatic substitution reactions on trichlorobenzenes.

Nitration

-

Materials: 1,2,3-Trichlorobenzene, 65% Nitric Acid, 98% Sulfuric Acid.

-

Procedure:

-

In a reaction vessel, combine 1,2,3-trichlorobenzene, 98% sulfuric acid, and 65% nitric acid in a molar ratio of 1:11.3:2.3.

-

Heat the reaction mixture to 65 °C.

-

Maintain the temperature and stir for 4.5 hours.

-

After the reaction is complete, cool the mixture and pour it onto crushed ice.

-

Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 1,2,3-trichloro-4,6-dinitrobenzene.

-

-

Yield: 93.95%

-

Materials: 1,3,5-Trichlorobenzene, Fuming Nitric Acid, Oleum (30% SO₃).

-

Procedure:

-

In a suitable reaction vessel, cool a mixture of oleum and fuming nitric acid (5:1 v/v) in an ice bath.

-

Slowly add 1,3,5-trichlorobenzene to the cooled nitrating mixture with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to 150 °C.

-

Maintain the reaction at 150 ± 2 °C for 3.5 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with water, and then with a cold ethanol/water mixture.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure TCTNB.

-

-

Yield: 84-89%

Sulfonation

-

Materials: 1,2,4-Trichlorobenzene, Oleum (20-50% SO₃).

-

Procedure:

-

To a reaction vessel equipped with a stirrer, add oleum.

-

Heat the oleum to 50-60 °C with stirring.

-

Slowly add 1,2,4-trichlorobenzene to the heated oleum. The molar ratio of 1,2,4-trichlorobenzene to oleum (calculated as 100% sulfuric acid) should be 1:1 to 1:1.05.

-

After the addition is complete, heat the mixture to 103-105 °C.

-

Maintain this temperature for 2-3 hours to complete the sulfonation.

-

Cool the reaction mixture and proceed with purification (e.g., decolorization with activated carbon, salting out, and washing) to obtain 2,4,5-trichlorobenzenesulfonic acid.

-

-

Yield: >98% (molar yield)

Halogenation

-

Materials: 1,2,4-Trichlorobenzene, Chlorine gas, Ferric chloride (catalyst).

-

Procedure:

-

Charge a reaction vessel with 1,2,4-trichlorobenzene and a catalytic amount of anhydrous ferric chloride.

-

Heat the mixture to 60-70 °C.

-

Bubble chlorine gas through the stirred reaction mixture.

-

Monitor the reaction progress by gas chromatography (GC) to determine the desired conversion.

-

Upon completion, stop the chlorine flow and cool the reaction mixture.

-

The product, primarily 1,2,4,5-tetrachlorobenzene, can be purified by distillation or recrystallization.

-

Friedel-Crafts Reactions

Due to the deactivating nature of the three chlorine atoms, Friedel-Crafts alkylation and acylation of trichlorobenzenes are generally challenging and require forcing conditions. Polyalkylation and rearrangement reactions are also potential complications in Friedel-Crafts alkylation. Friedel-Crafts acylation is generally preferred as the deactivating acyl group prevents further substitution.

-

Materials: Trichlorobenzene isomer, Acyl chloride (e.g., acetyl chloride), Anhydrous aluminum chloride (catalyst), Dry inert solvent (e.g., dichloromethane or carbon disulfide).

-

Procedure:

-

In a dry, inert atmosphere, suspend anhydrous aluminum chloride in the solvent.

-

Slowly add the acyl chloride to the suspension with cooling to form the acylium ion complex.

-

Add the trichlorobenzene isomer to the reaction mixture.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC or GC.

-

After completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purify the product by distillation, chromatography, or recrystallization.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of electrophilic aromatic substitution and a typical experimental workflow for these reactions.

Figure 2: General mechanism of electrophilic aromatic substitution.

Figure 3: General experimental workflow for electrophilic aromatic substitution.

Conclusion

The electrophilic aromatic substitution of trichlorobenzenes is a challenging yet important area of synthetic organic chemistry. The strong deactivating effect of the three chlorine atoms necessitates harsher reaction conditions compared to benzene. However, by understanding the directing effects of the chloro substituents, regioselective synthesis of various functionalized trichlorobenzene derivatives can be achieved. This guide provides a foundational understanding and practical protocols for researchers in the field. Further optimization of reaction conditions and exploration of novel catalytic systems will continue to expand the synthetic utility of these versatile building blocks.

An In-Depth Technical Guide to Trichlorobenzotrifluoride (C7H2Cl3F3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, analytical methodologies, and potential biological implications of trichlorobenzotrifluoride, a halogenated aromatic compound with the chemical formula C7H2Cl3F3. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Molecular and Physicochemical Properties

Trichlorobenzotrifluoride is a derivative of benzotrifluoride where three hydrogen atoms on the benzene ring are substituted by chlorine atoms. The specific isomer, 3,4,5-trichlorobenzotrifluoride, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C7H2Cl3F3 |

| Molecular Weight | 249.45 g/mol |

| Isomeric Structure | 3,4,5-trichlorobenzotrifluoride |

| Appearance | Colorless liquid |

| Boiling Point | Not explicitly available |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, toluene, ethanol, and ether.[2] |

Synthesis and Purification

A common method for the synthesis of 3,4,5-trichlorobenzotrifluoride involves the chlorination of a dinitro-chlorobenzotrifluoride precursor. The reaction is typically carried out by introducing chlorine gas at elevated temperatures in the presence of a catalyst.[3]

Experimental Protocol: Synthesis of 3,4,5-Trichlorobenzotrifluoride

Materials:

-

3,5-dinitro-4-chlorobenzotrifluoride

-

Chlorine gas

-

Reactor equipped with a condenser and rectifying tower

Procedure:

-

Charge the reactor with 3,5-dinitro-4-chlorobenzotrifluoride.

-

Heat the reactor to a temperature range of 190-250°C.

-

Introduce chlorine gas into the reactor to initiate the chlorination reaction.

-

The reaction product, 3,4,5-trichlorobenzotrifluoride, is continuously separated and collected from the return pipe of the condenser via rectification. This method has been reported to achieve a purity of over 98% and a yield of up to 91.2%.[3][4]

Purification: The crude product can be further purified by washing with an aqueous solution of a weak base (e.g., 5% sodium hydroxide) to remove acidic impurities, followed by washing with water until neutral. The final product is then dried over a suitable drying agent.[4]

Analytical Characterization

The structural confirmation and purity assessment of C7H2Cl3F3 are typically performed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like trichlorobenzotrifluoride.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 8890 GC with a 5977C GC/MSD).[5]

-

Capillary column suitable for separating halogenated aromatic compounds (e.g., a low-polarity silarylene phase column).

GC Conditions (Representative):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 60°C (hold for 1 min), ramp at 15°C/min to 300°C (hold for 13 min).

-

Carrier Gas: Helium

-

Injection Mode: Splitless

MS Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-300

-

Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM)

Expected Mass Spectrum: The mass spectrum of trichlorobenzotrifluoride is expected to show a molecular ion peak (M+) at m/z 248, 250, and 252, corresponding to the isotopic distribution of the three chlorine atoms. Common fragmentation patterns for halogenated aromatic compounds involve the loss of chlorine and fluorine atoms or the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for the unambiguous structural elucidation of C7H2Cl3F3.

Experimental Protocol: NMR Analysis

Sample Preparation:

-

Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like hexafluorobenzene may be used.[6]

Instrumentation:

-

NMR spectrometer with a multinuclear probe (e.g., Bruker 400 or 500 MHz).[7]

Acquisition Parameters (Representative):

-

¹H NMR: Standard single-pulse experiment.

-

¹³C NMR: Proton-decoupled single-pulse experiment with a relaxation delay of 2-5 seconds.

-

¹⁹F NMR: Standard single-pulse experiment, proton-decoupled.

Expected NMR Data for 3,4,5-Trichlorobenzotrifluoride:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | ~7.7 (estimated) | s | - |

| ¹³C | Aromatic region (120-140), CF₃ quartet (~123) | - | J(C-F) |

| ¹⁹F | ~ -63 (estimated for CF₃) | s | - |

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific instrument used. The provided values are estimates based on data for similar compounds like dichlorobenzotrifluoride.[8][9][10]

Potential Biological Effects and Signaling Pathways

Halogenated aromatic compounds, such as polychlorinated biphenyls (PCBs), are known to exert a range of biological effects, often mediated by the aryl hydrocarbon receptor (AhR).[11] While specific toxicological data for C7H2Cl3F3 is limited, it is plausible that it may share similar mechanisms of action with other polychlorinated aromatic compounds.

One of the key mechanisms of toxicity for these compounds is the induction of oxidative stress.[12][13][14] This can occur through the activation of the AhR signaling pathway, leading to the upregulation of cytochrome P450 enzymes like CYP1A1. The metabolic activity of these enzymes can result in the production of reactive oxygen species (ROS).[15]

Hypothetical Signaling Pathway: AhR-Mediated Oxidative Stress

The following diagram illustrates a potential signaling pathway through which a compound like trichlorobenzotrifluoride might induce oxidative stress.

Caption: AhR-mediated oxidative stress pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay

To assess the potential biological effects of C7H2Cl3F3, an in vitro cytotoxicity assay can be performed.

Cell Line:

-

A relevant cell line, such as a human hepatoma cell line (e.g., HepG2) or primary astrocytes, can be used.[12][14]

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of C7H2Cl3F3 (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Assess cell viability using a standard method, such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Conclusion

This technical guide has provided a detailed overview of the synthesis, analytical characterization, and potential biological effects of trichlorobenzotrifluoride (C7H2Cl3F3). The information and experimental protocols presented herein are intended to be a valuable resource for researchers and professionals working with this and similar halogenated aromatic compounds. Further research is warranted to fully elucidate the specific toxicological profile and mechanisms of action of C7H2Cl3F3.

References

- 1. nbinno.com [nbinno.com]

- 2. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 3. CN1086374C - Process for preparing 3,4,5-trichloro-benzotrifluoride - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-Dichlorobenzotrifluoride(320-60-5) 1H NMR spectrum [chemicalbook.com]

- 10. 2,5-Dichlorobenzotrifluoride(320-50-3) 1H NMR [m.chemicalbook.com]

- 11. Competitive behavior in the interactive toxicology of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polychlorinated biphenyls induce oxidative stress and metabolic responses in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. POLYCHLORINATED BIPHENYL (PCB)-INDUCED OXIDATIVE STRESS AND CYTOTOXICITY CAN BE MITIGATED BY ANTIOXIDANTS FOLLOWING EXPOSURE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polychlorinated biphenyls induce oxidative stress and metabolic responses in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Environmental Pollutant, Polychlorinated Biphenyls, and Cardiovascular Disease: a Potential Target for Antioxidant Nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1,2,3-Trichloro-5-(trifluoromethyl)benzene in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloro-5-(trifluoromethyl)benzene is a halogenated aromatic compound of interest in various fields of chemical research and development, including as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in common solvents is crucial for its application in synthesis, purification, formulation, and for assessing its environmental fate. This technical guide aims to provide a comprehensive overview of the expected solubility characteristics of this compound and a detailed methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The structure of this compound, featuring three chlorine atoms and a trifluoromethyl group on a benzene ring, suggests a high degree of lipophilicity and hydrophobicity. The trifluoromethyl group is a strong electron-withdrawing group, which, along with the chlorine atoms, influences the molecule's polarity and intermolecular interactions.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit:

-

Low solubility in polar protic solvents such as water.

-

Moderate to high solubility in non-polar and moderately polar organic solvents.

Quantitative Solubility Data of a Structural Analog: 1,3,5-Trichlorobenzene

To provide a quantitative estimate, the following table summarizes the experimental mole fraction solubility (x₁) of 1,3,5-trichlorobenzene in several common organic solvents at various temperatures.[1] Given the structural similarity, it is plausible that the solubility of this compound will follow similar trends.

| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) of 1,3,5-Trichlorobenzene |

| Toluene | 273.15 | 100.21 |

| 278.15 | 119.53 | |

| 283.15 | 142.41 | |

| 288.15 | 169.52 | |

| 293.15 | 201.53 | |

| 298.15 | 239.21 | |

| 303.15 | 283.62 | |

| 308.15 | 336.13 | |

| Cyclohexane | 280.65 | 45.23 |

| 285.65 | 55.43 | |

| 290.65 | 67.89 | |

| 295.65 | 83.21 | |

| 300.65 | 102.13 | |

| 305.65 | 125.42 | |

| 310.65 | 153.98 | |

| Ethyl Acetate | 273.15 | 39.89 |

| 278.15 | 49.32 | |

| 283.15 | 60.91 | |

| 288.15 | 75.19 | |

| 293.15 | 92.78 | |

| 298.15 | 114.41 | |

| 303.15 | 141.02 | |

| 308.15 | 173.74 | |

| Acetone | 273.15 | 37.82 |

| 278.15 | 47.12 | |

| 283.15 | 58.63 | |

| 288.15 | 72.89 | |

| 293.15 | 90.58 | |

| 298.15 | 112.43 | |

| 303.15 | 139.42 | |

| 308.15 | 172.89 | |

| n-Butanol | 273.15 | 20.15 |

| 278.15 | 25.43 | |

| 283.15 | 32.08 | |

| 288.15 | 40.42 | |

| 293.15 | 50.89 | |

| 298.15 | 63.98 | |

| 303.15 | 80.45 | |

| 308.15 | 100.98 | |

| Isobutyl Alcohol | 273.15 | 18.23 |

| 278.15 | 23.21 | |

| 283.15 | 29.54 | |

| 288.15 | 37.58 | |

| 293.15 | 47.78 | |

| 298.15 | 60.78 | |

| 303.15 | 77.21 | |

| 308.15 | 98.23 | |

| n-Propanol | 273.15 | 15.43 |

| 278.15 | 19.89 | |

| 283.15 | 25.54 | |

| 288.15 | 32.89 | |

| 293.15 | 42.32 | |

| 298.15 | 54.43 | |

| 303.15 | 70.12 | |

| 308.15 | 90.43 | |

| Isopropyl Alcohol | 273.15 | 13.98 |

| 278.15 | 18.12 | |

| 283.15 | 23.43 | |

| 288.15 | 30.21 | |

| 293.15 | 39.01 | |

| 298.15 | 50.43 | |

| 303.15 | 65.12 | |

| 308.15 | 84.01 |

Data sourced from a study on the solubility of 1,3,5-trichlorobenzene.[1]

Experimental Protocol for Solubility Determination

The following detailed methodology describes the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.[2][3][4]

4.1. Principle

An excess amount of the solid solute, this compound, is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium, creating a saturated solution in contact with the undissolved solid. After reaching equilibrium, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

4.2. Materials and Equipment

-

Solute: High-purity this compound.

-

Solvents: HPLC-grade or equivalent purity common organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, ethanol, acetonitrile, dichloromethane).

-

Apparatus:

-

Analytical balance (± 0.1 mg).

-

Glass vials or flasks with airtight screw caps (e.g., 4-20 mL).

-

Thermostatic shaker bath or incubator with temperature control (± 0.5 °C).

-

Centrifuge capable of holding the vials/flasks.

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents).

-

Volumetric flasks and pipettes for dilutions.

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC) with FID or MS detector, or UV-Vis Spectrophotometer).

-

4.3. Experimental Workflow

Caption: Workflow for experimental solubility determination.

4.4. Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for a few hours to let the excess solid settle. Then, centrifuge the vials to further pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter appropriate for the solvent into a clean vial. This step is critical to remove any fine particulate matter.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Conclusion

While specific quantitative data on the solubility of this compound is currently lacking in the public domain, a strong estimation of its behavior can be inferred from its chemical structure and data from analogous compounds. It is expected to be poorly soluble in water but readily soluble in common non-polar and moderately polar organic solvents. For precise applications, the detailed experimental protocol provided in this guide offers a robust framework for researchers to determine its solubility in solvents relevant to their work. This empirical data will be invaluable for the effective use of this compound in research and development.

References

A Technical Guide to the Historical Synthesis of Benzotrifluorides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal methods for the synthesis of benzotrifluorides, compounds of significant interest in the pharmaceutical, agrochemical, and material science industries. The unique properties conferred by the trifluoromethyl group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing nature, have driven the development of numerous synthetic strategies. This document provides a historical perspective on these methods, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a valuable resource for researchers in the field.

The Swarts Reaction: A Foundational Halogen Exchange Approach

One of the earliest and most fundamental methods for the synthesis of benzotrifluorides is the Swarts reaction, first reported by Frédéric Swarts in 1892.[1][2] This reaction operates on the principle of halogen exchange (Halex), where a less electronegative halogen is replaced by fluorine. In the context of benzotrifluoride synthesis, this typically involves the reaction of benzotrichloride with a suitable fluorinating agent.

Historically, antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅) which forms the more reactive antimony chlorofluorides, was a key reagent for this transformation.[1][2] Anhydrous hydrogen fluoride (HF) also emerged as a commercially viable and powerful fluorinating agent for this process.[3]

Experimental Protocols

Laboratory Scale Synthesis using Anhydrous Hydrogen Fluoride [3]

-

Materials: Benzotrichloride, anhydrous hydrogen fluoride, copper flask, ice bath, salt-ice bath, silver nitrate solution, calcium chloride solution.

-

Procedure:

-

Place 500 g of benzotrichloride into a copper flask maintained at 0°C in an ice bath.

-

Slowly and continuously bubble gaseous anhydrous hydrogen fluoride through a copper tube extending to the bottom of the flask. The exit gases are passed through another copper tube.

-

The reaction mixture is stirred or agitated throughout the reaction.

-

The exit gases, primarily hydrogen chloride with some hydrogen fluoride and small amounts of benzotrifluoride, are monitored. The relative amounts of HCl and HF can be estimated by testing with aqueous solutions of silver nitrate and calcium chloride.

-

As the reaction nears completion (around 70%), the concentration of HF in the exit gases increases. At this point, it is economical to stop the reaction. The reaction of a 500 g charge typically requires about 72 hours.

-

The benzotrifluoride is separated from the reaction mixture by distillation. The residue, containing primarily monofluorinated and difluorinated intermediates, can be returned to the reaction flask with a fresh batch of benzotrichloride.

-

Industrial Scale Liquid-Phase Fluorination [4]

-

Materials: Benzotrichloride, hydrogen fluoride, aluminum chloride, activated charcoal, phosphorus trichloride, pressure vessel with a stirring mechanism.

-

Procedure:

-

Charge the pressure vessel with benzotrichloride.

-

Add approximately 1% (by weight of benzotrichloride) of phosphorus trichloride to scavenge any residual water.

-

Add the catalyst, consisting of a mixture of aluminum chloride and activated charcoal (preferably in a 1:2.7 to 1:2.9 ratio), in a quantity of 40-70 ppm based on the benzotrichloride.

-

Heat the mixture to the reaction temperature of 85-100°C.

-

Introduce hydrogen fluoride (1.0 to 1.1 times the stoichiometric amount).

-

Pressurize the reactor to 20-45 atm (preferably 35-40 atm).

-

Maintain intensive stirring to ensure a Reynolds number between 65,000 and 100,000.

-

Upon completion, the benzotrifluoride is separated and purified by distillation.

-

Industrial Scale Vapor-Phase Fluorination [5][6][7][8]

-

Materials: Benzotrichloride, hydrogen fluoride, activated alumina (precursor for aluminum fluoride catalyst), Hastelloy C tubular reactor.

-

Procedure:

-

The aluminum fluoride catalyst is prepared in situ by heating activated alumina granules (4-6 mm diameter) in the reactor at 200°C in a stream of nitrogen, followed by the introduction of hydrogen fluoride at 200 ml/min until the catalyst is formed (a mixture of β- and γ-AlF₃).

-

A gaseous mixture of hydrogen fluoride and benzotrichloride (molar ratio of approximately 4:1) is preheated and fed into the tubular reactor maintained at around 310°C at atmospheric pressure.

-

The flow rate of benzotrichloride is maintained at approximately 1 g/min for a 50 g catalyst charge.

-

The reaction products exiting the reactor are cooled in a condenser to separate the gaseous byproducts (HCl and unreacted HF) from the liquid product.

-

The crude benzotrifluoride is then washed with water, dried, and purified. The yield can remain high (e.g., 97%) for extended periods (e.g., 170 hours).[7]

-

Quantitative Data

| Method | Reagents | Temperature (°C) | Pressure (atm) | Reaction Time | Yield (%) | Reference |

| Laboratory Scale | Benzotrichloride, Anhydrous HF | 0 | Atmospheric | 72 h | Approaching theoretical | [3] |

| Industrial Liquid-Phase | Benzotrichloride, HF, AlCl₃/Charcoal | 85-100 | 20-45 | - | 92.8 | [4] |

| Industrial Vapor-Phase | Benzotrichloride, HF, AlF₃ | 310 | Atmospheric | Continuous | 96.2 | [5][6] |

Reaction Pathway

Sandmeyer-Type Trifluoromethylation: A Diazonium Salt Approach

The Sandmeyer reaction, discovered in 1884, traditionally involves the conversion of aryl amines to aryl halides or cyanides via their diazonium salts, using a copper(I) salt as a catalyst or reagent. While the direct trifluoromethylation of diazonium salts is a more modern development, it is conceptually linked to this classical transformation and represents a significant advancement in the synthesis of benzotrifluorides.[9][10]

This "Sandmeyer-type" trifluoromethylation provides a valuable route to benzotrifluorides from readily available anilines. A variety of trifluoromethyl sources have been developed for this purpose, including trifluoromethyltrimethylsilane (TMSCF₃), and electrophilic trifluoromethylating reagents such as Umemoto's and Togni's reagents, often in the presence of a copper promoter.[9][11]

Experimental Protocols

Two-Step Sandmeyer Trifluoromethylation with TMSCF₃ [9]

-

Materials: Aromatic amine, tert-butyl nitrite (t-BuONO), tetrafluoroboric acid (HBF₄), diethyl ether, acetonitrile, copper(I) thiocyanate (CuSCN), cesium carbonate (Cs₂CO₃), trifluoromethyltrimethylsilane (TMSCF₃).

-

Procedure (Diazotization):

-

To a solution of the aromatic amine (1.0 equiv) in a suitable solvent, add t-BuONO (1.1 equiv) and HBF₄ (1.1 equiv) at 0°C.

-

Stir the mixture for a specified time until the diazotization is complete.

-

The resulting diazonium tetrafluoroborate salt is then isolated, for example, by precipitation with diethyl ether, and dried under vacuum.

-

-

Procedure (Trifluoromethylation):

-

In a separate flask under a nitrogen atmosphere, dissolve the isolated diazonium salt (1.0 equiv) in dry acetonitrile.

-

Add CuSCN (0.2 equiv), Cs₂CO₃ (1.5 equiv), and TMSCF₃ (1.5 equiv).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

The reaction is then quenched, and the product is extracted and purified by chromatography.

-

One-Pot Sandmeyer Trifluoromethylation with Umemoto's Reagent [11]

-

Materials: Aromatic amine, isoamyl nitrite, Umemoto's reagent, copper powder, acetonitrile.

-

Procedure:

-

To a stirred solution of the aromatic amine (1.0 equiv) and Umemoto's reagent (1.5 equiv) in acetonitrile, add copper powder (2.0 equiv).

-

Cool the mixture to 0°C and add isoamyl nitrite (1.5 equiv) dropwise.

-

Allow the reaction to warm to 15°C and stir until the starting material is consumed.

-

The reaction mixture is then filtered, and the filtrate is concentrated.

-

The crude product is purified by column chromatography.

-

Quantitative Data

| Substrate | Trifluoromethyl Source | Promoter/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | TMSCF₃ | CuSCN | Acetonitrile | Room Temp. | 85 | [9] |

| 4-Methoxyaniline | TMSCF₃ | CuSCN | Acetonitrile | Room Temp. | 91 | [9] |

| Aniline | Umemoto's reagent | Cu powder | Acetonitrile | 0-15 | 72 | [11] |

| 4-Nitroaniline | Umemoto's reagent | Cu powder | Acetonitrile | 0-15 | 65 | [11] |

Reaction Pathway

Direct Trifluoromethylation with Electrophilic Reagents

The development of stable and effective electrophilic trifluoromethylating agents has been a major focus in organofluorine chemistry. These reagents allow for the direct introduction of a trifluoromethyl group onto arenes and other nucleophiles.

Historical Development of Key Reagents

-

Yagupolskii's Reagents: In the 1980s, Lev Yagupolskii and his group developed diaryl(trifluoromethyl)sulfonium salts, which were among the first effective electrophilic trifluoromethylating agents.[12]

-

Umemoto's Reagents: Teruo Umemoto later developed a series of more stable and versatile S-(trifluoromethyl)dibenzothiophenium salts, which have seen widespread use.[13]

-

Togni's Reagents: More recently, Antonio Togni and his group introduced hypervalent iodine-based reagents that are highly effective for the trifluoromethylation of a broad range of substrates.[14][15][16]

Experimental Protocol

Trifluoromethylation of an Electron-Rich Arene with Umemoto's Reagent [17]

-

Materials: Electron-rich arene (e.g., p-hydroquinone), Umemoto's reagent IV, dimethylformamide (DMF), pyridine.

-

Procedure:

-

In a reaction vessel, dissolve the electron-rich arene (1.0 equiv) in a mixture of DMF and pyridine.

-

Add Umemoto's reagent IV (1.2 equiv).

-

Heat the reaction mixture to 65°C and stir until the reaction is complete.

-

After cooling, the reaction is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is dried and concentrated, and the product is purified by chromatography. For p-hydroquinone, this method yields 2-(trifluoromethyl)hydroquinone in 78% yield.[17]

-

Quantitative Data

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| p-Hydroquinone | Umemoto's Reagent IV | DMF/Pyridine | 65 | 78 | [17] |

| 4-tert-Butylaniline | Umemoto's Reagent IV | DMSO | 70 | 91 | [17] |

| β-Ketoester salt | Umemoto's Reagent IV | DMF | -20 to RT | 84 | [17] |

Logical Relationship of Reagent Development

Decarboxylative Trifluoromethylation: A Modern Approach with Historical Roots

While the widespread application of decarboxylative trifluoromethylation, particularly through photoredox catalysis, is a recent development, the concept of using carboxylic acids as precursors for other functional groups has a longer history. The direct conversion of benzoic acids to benzotrifluorides via decarboxylation and subsequent trifluoromethylation represents a novel and powerful strategy.

A related transformation, the conversion of benzoic acids to aryl trifluoromethyl ketones, provides a historical link to the functionalization of the carboxyl group.[18] More recently, photoredox-catalyzed methods have enabled the direct decarboxylative fluorination of benzoic acids.[19]

Experimental Protocol

Trifluoromethylation of Benzoic Acids to Aryl Trifluoromethyl Ketones [18]

-

Materials: Benzoic acid, 4-dimethylaminopyridine (DMAP), cesium fluoride (CsF), trifluoromethyltrimethylsilane (TMSCF₃), trifluoroacetic anhydride (TFAA), anisole.

-

Procedure:

-

In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the benzoic acid (0.2 mmol), DMAP (0.5 mmol), and CsF (0.5 mmol).

-

Add anisole (2 mL), TMSCF₃ (0.6 mmol), and TFAA (0.4 mmol).

-

Seal the tube and heat the reaction mixture at 120°C for 15 hours.

-

After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 5 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum.

-

The crude product is purified by flash column chromatography on silica gel.

-

Quantitative Data

| Substrate | Activating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-Methoxybenzoic acid | TFAA | Anisole | 120 | 15 | 92 | [18] |

| 4-Chlorobenzoic acid | TFAA | Anisole | 120 | 15 | 85 | [18] |

| Benzoic acid | TFAA | Anisole | 120 | 15 | 81 | [18] |

Experimental Workflow

Conclusion

The synthesis of benzotrifluorides has evolved significantly from the early halogen exchange reactions to the more sophisticated and milder methods available today. The historical methods, such as the Swarts reaction and the foundational principles of the Sandmeyer reaction, laid the groundwork for the development of modern synthetic strategies. The advent of stable and reactive electrophilic trifluoromethylating reagents revolutionized the field, enabling direct and selective trifluoromethylation. More recent innovations, such as decarboxylative approaches, continue to expand the toolkit available to chemists. This guide provides a comprehensive overview of these key historical methods, offering valuable insights and practical protocols for researchers engaged in the synthesis of these important fluorinated molecules.

References

- 1. byjus.com [byjus.com]

- 2. Swarts Reaction [unacademy.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]

- 5. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]

- 6. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]

- 7. Process for preparing benzotrifluoride and its derivatives - Patent 0004636 [data.epo.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Copper-Promoted Sandmeyer Trifluoromethylation Reaction [organic-chemistry.org]

- 12. Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii-Umemoto Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Togni reagent - Enamine [enamine.net]

- 15. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 19. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Persistence: An In-depth Technical Guide to the Environmental Fate of Chlorinated Benzenes

For Researchers, Scientists, and Drug Development Professionals

Chlorinated benzenes, a group of synthetic aromatic compounds, have seen widespread use as solvents, pesticides, and chemical intermediates. Their chemical stability, a desirable trait for industrial applications, contributes to their persistence in the environment, posing potential risks to ecosystems and human health. This technical guide provides a comprehensive overview of the environmental fate and persistence of chlorinated benzenes, detailing their physicochemical properties, degradation pathways, and bioaccumulation potential. The information is presented to support research, risk assessment, and the development of sustainable alternatives.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental transport and partitioning of chlorinated benzenes are governed by their intrinsic physicochemical properties. Key parameters such as vapor pressure, water solubility, the octanol-water partition coefficient (Kow), the soil organic carbon-water partition coefficient (Koc), and Henry's Law constant dictate their distribution among air, water, soil, and biota. Generally, as the degree of chlorination increases, water solubility decreases while vapor pressure, Kow, and Koc tend to increase, leading to greater persistence and bioaccumulation potential.

A summary of key physicochemical properties for various chlorinated benzene congeners is presented in Table 1.

Table 1: Physicochemical Properties of Selected Chlorinated Benzenes

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Vapor Pressure (mm Hg @ 25°C) | Water Solubility (mg/L @ 25°C) | Log Kow | Log Koc | Henry's Law Constant (atm·m³/mol @ 25°C) |

| Monochlorobenzene | 112.56 | -45 | 132 | 11.8 | 497.9 | 2.84 | 2.35 | 3.11 x 10⁻³[1] |

| 1,2-Dichlorobenzene | 147.00 | -17 | 180.5 | 1.5 | 156 | 3.43 | 2.58 | 1.81 x 10⁻³ |

| 1,3-Dichlorobenzene | 147.00 | -24 | 173 | 2.3 | 123 | 3.38 | - | 2.80 x 10⁻³ |

| 1,4-Dichlorobenzene | 147.00 | 53.5 | 174 | 1.2 | 80 | 3.39 | 2.79 | 3.79 x 10⁻³ |

| 1,2,3-Trichlorobenzene | 181.45 | 53 | 218 | 0.05 | 30 | 4.04 | - | 1.2 x 10⁻³ |

| 1,2,4-Trichlorobenzene | 181.45 | 17 | 213.5 | 0.03 | 40 | 4.02 | 3.22 | 1.5 x 10⁻³ |

| 1,3,5-Trichlorobenzene | 181.45 | 63.5 | 208.5 | 0.05 | 5.5 | 4.15 | - | 1.9 x 10⁻³ |

| 1,2,3,4-Tetrachlorobenzene | 215.89 | 47.5 | 254 | 0.002 | 0.5 | 4.53 | - | - |

| 1,2,3,5-Tetrachlorobenzene | 215.89 | 54.5 | 246 | 0.003 | 0.4 | 4.53 | - | - |

| 1,2,4,5-Tetrachlorobenzene | 215.89 | 139.5 | 243.5 | 0.0006 | 0.3 | 4.53 | - | - |

| Pentachlorobenzene | 250.34 | 86 | 277 | 0.0001 | 0.08 | 5.03 | 4.51 | - |

| Hexachlorobenzene | 284.78 | 231 | 322 | 1.09 x 10⁻⁵ | 0.005 | 5.50 | 4.90 | 6.8 x 10⁻⁴ |

Note: Some data points were not available in the searched literature.

Environmental Degradation: Pathways to Transformation

Chlorinated benzenes can be degraded in the environment through both abiotic and biotic processes. The primary mechanisms include biodegradation, photodegradation, and, to a lesser extent, hydrolysis.

Biodegradation

Microbial degradation is a key process in the natural attenuation of chlorinated benzenes. The specific pathways and rates are highly dependent on the degree of chlorination and the prevailing redox conditions (aerobic or anaerobic).

Aerobic Biodegradation: Lower chlorinated benzenes (with four or fewer chlorine atoms) are susceptible to aerobic biodegradation.[2] Bacteria, such as those from the genera Pseudomonas and Burkholderia, can utilize these compounds as a source of carbon and energy. The initial step in this pathway is typically the oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of chlorocatechols. These intermediates are then further metabolized, ultimately resulting in the cleavage of the aromatic ring and the release of chloride ions.

Figure 1. Aerobic biodegradation pathway of lower chlorinated benzenes.

Anaerobic Biodegradation: In anaerobic environments, such as contaminated sediments and groundwater, highly chlorinated benzenes (penta- and hexachlorobenzene) can undergo reductive dechlorination.[3] This process involves the sequential removal of chlorine atoms, with the chlorinated benzene serving as an electron acceptor. Dehalorespiring bacteria, such as Dehalococcoides species, are known to mediate this process. Reductive dechlorination typically leads to the formation of less chlorinated, and often more biodegradable, congeners.

Figure 2. Sequential anaerobic reductive dechlorination of chlorinated benzenes.

Photodegradation

In the atmosphere, chlorinated benzenes can be degraded by photochemically produced hydroxyl radicals. This process is a significant removal mechanism for these compounds from the air. The rate of photodegradation is influenced by factors such as the intensity of solar radiation and the concentration of hydroxyl radicals.

Hydrolysis

Hydrolysis of the carbon-chlorine bond in chlorinated benzenes is generally a very slow process under typical environmental conditions due to the stability of the aromatic ring.

Bioaccumulation and Persistence

The lipophilic nature of chlorinated benzenes, as indicated by their high Kow values, leads to their accumulation in the fatty tissues of organisms. This process, known as bioconcentration, is quantified by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water at steady state. Higher BCF values indicate a greater potential for bioaccumulation.

Table 2: Bioaccumulation Potential of Selected Chlorinated Benzenes

| Compound | Log Kow | Bioconcentration Factor (BCF) |

| Monochlorobenzene | 2.84 | 6.8 |

| 1,2-Dichlorobenzene | 3.43 | - |

| 1,4-Dichlorobenzene | 3.39 | - |

| 1,2,4-Trichlorobenzene | 4.02 | - |

| Hexachlorobenzene | 5.50 | 5,500 - 16,000 |

The persistence of chlorinated benzenes in the environment is a function of their resistance to degradation and their partitioning behavior. Highly chlorinated congeners are generally more persistent due to their lower reactivity and strong sorption to soil and sediment organic matter.

Experimental Protocols

Accurate assessment of the environmental fate of chlorinated benzenes relies on standardized experimental methodologies. This section outlines the core principles of key experimental protocols.

Determination of Henry's Law Constant

The Henry's Law constant (H) can be determined using various methods, including the static headspace method and the dynamic stripping method.[4]

Static Headspace Method (Equilibrium Partitioning in a Closed System):

-

Preparation: A known amount of the chlorinated benzene is dissolved in a known volume of water in a sealed vial, leaving a defined headspace volume.

-

Equilibration: The vial is agitated at a constant temperature until equilibrium is reached between the aqueous and gas phases.

-

Analysis: The concentration of the chlorinated benzene in the headspace is measured using gas chromatography (GC).

-

Calculation: H is calculated using the following equation: H = Cg / Cw, where Cg is the concentration in the gas phase and Cw is the concentration in the aqueous phase.

Figure 3. Experimental workflow for determining Henry's Law constant using the static headspace method.

Measurement of Soil Organic Carbon-Water Partition Coefficient (Koc)

The Koc value, which indicates the tendency of a chemical to sorb to soil or sediment organic carbon, is often determined using the batch equilibrium method as described in OECD Guideline 106.

Batch Equilibrium Method:

-

Soil Preparation: A well-characterized soil with a known organic carbon content is used.

-

Spiking: A series of soil samples are mixed with aqueous solutions of the chlorinated benzene at different concentrations.

-

Equilibration: The soil-water slurries are agitated for a sufficient time to reach equilibrium.

-

Separation: The solid and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of the chlorinated benzene in the aqueous phase is determined. The amount sorbed to the soil is calculated by the difference from the initial concentration.

-